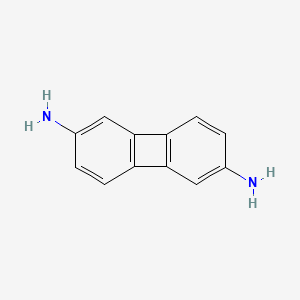

Biphenylene-2,6-diamine

Description

Significance of Biphenyl-Diamine Architectures in Contemporary Organic and Materials Chemistry

Biphenyl-diamine scaffolds are a cornerstone in the development of high-performance materials and functional organic molecules. researchgate.net Their significance stems from the rigid yet torsionally flexible biphenyl (B1667301) backbone, which provides a robust platform for constructing complex, three-dimensional structures. This class of compounds is integral to producing a wide array of materials, from commercial polymers to sophisticated electronic components. rsc.org

One of the most prominent applications of biphenyl-diamines is in the synthesis of high-performance polymers, such as polyimides and polyamides. ontosight.aimdpi.com These polymers are renowned for their exceptional thermal stability, high mechanical strength, and chemical resistance, which makes them indispensable in the aerospace, automotive, and electronics industries. nasa.govnasa.gov The specific geometry of the biphenyl unit, particularly when substituted to create a non-coplanar conformation, can enhance the processability and solubility of the resulting polymers without significantly compromising their high glass transition temperatures. nasa.govnasa.gov

Beyond structural polymers, biphenyl-diamine derivatives are crucial in the field of organic electronics. They serve as key components in organic light-emitting diodes (OLEDs), where they are used as fluorescent layers or charge-transport materials. rsc.orgresearchgate.net The biphenyl core helps in tuning the electronic properties and promoting intermolecular interactions necessary for efficient device performance. researchgate.net Furthermore, these diamine architectures are employed as versatile ligands in stereoselective catalysis and are found as core structural motifs in numerous pharmaceutical and agrochemical compounds. beilstein-journals.org

Table 1: Selected Applications of Biphenyl-Diamine Architectures

| Application Area | Specific Use | Key Properties Conferred by Biphenyl-Diamine Unit |

|---|---|---|

| High-Performance Polymers | Monomers for Polyimides & Polyamides | Thermal stability, mechanical strength, chemical resistance. ontosight.aimdpi.com |

| Aerospace & Automotive | Adhesives & Composite Materials | High glass transition temperature, processability. nasa.govnasa.gov |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Charge-transport layers, fluorescent emitters. rsc.orgresearchgate.net |

| Catalysis | Ligands for Organic Transformations | Chiral scaffolding, stereoselective control. beilstein-journals.org |

| Medicinal Chemistry | Core structure in active compounds | Rigid structural backbone for drug design. researchgate.netresearchgate.net |

Overview of Biphenylene-2,6-diamine as a Core Building Block in Advanced Synthesis

While sharing the diamine functionality with its biphenyl counterparts, this compound is fundamentally distinguished by its core structure. The biphenylene (B1199973) scaffold is a planar, rigid system containing an antiaromatic four-membered ring, which significantly influences the electronic delocalization and stability of the molecule. nih.gov This contrasts with the biphenyl group, where the two phenyl rings are connected by a single bond and are typically twisted out of plane.

As a building block, this compound offers a unique combination of features. The two amine groups at the 2- and 6-positions are reactive sites for polymerization reactions, particularly polycondensation with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. ontosight.aitandfonline.com The inherent rigidity and planarity of the biphenylene unit are expected to be transferred to the resulting polymer backbone, potentially leading to materials with exceptionally high thermal stability and ordered molecular packing.

The incorporation of the biphenylene unit is a known strategy to enhance the stability of larger polycyclic aromatic compounds by limiting electron delocalization through the antiaromatic central ring. nih.gov In advanced synthesis, this property is being explored to create novel conjugated materials. This compound serves as a key monomer in the development of materials for organic electronics, including organic photovoltaic cells and OLEDs, where its distinct electronic properties can be harnessed. smolecule.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 70468-22-3 |

| Molecular Formula | C₁₂H₁₀N₂ |

| Core Structure | Biphenylene |

| Key Functional Groups | 2x Amine (-NH₂) |

| Primary Application | Monomer for polymers, Organic electronics material. smolecule.com |

Current Research Imperatives and Emerging Frontiers in this compound Studies

The study of this compound and related structures is driven by the continuous demand for novel materials with superior performance and tailored functionalities. Current research imperatives are focused on fully leveraging the unique structural and electronic characteristics of the biphenylene core.

A major frontier is the synthesis and characterization of new high-performance polymers derived from this compound. Researchers are exploring how the rigid and planar biphenylene unit influences the properties of polyimides, polyamides, and other polymers. The expectation is that these materials could exhibit enhanced thermal and dimensional stability, as well as unique optical and electronic properties, making them candidates for applications in extreme environments or next-generation microelectronics. mdpi.comscispace.com

Another significant area of emerging research is the incorporation of the this compound moiety into larger, polycyclic conjugated systems. nih.gov The goal is to create stable, carbon-rich molecules with precisely controlled optoelectronic properties for use in advanced technologies like organic solar cells, field-effect transistors, and specialized sensors. smolecule.com The synthesis of these complex molecules often requires the development of novel synthetic methodologies to build upon the biphenylene platform. nih.gov The interplay between the electron-donating amine groups and the unique biphenylene π-system is a key subject of investigation, as it governs the charge transport and light-emitting capabilities of materials derived from this fascinating building block.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine |

| 4,4′-bis(N-carbazolyl)-1,1′-biphenyl |

| Polyamide |

Structure

3D Structure

Properties

IUPAC Name |

biphenylene-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-7-1-3-9-11(5-7)10-4-2-8(14)6-12(9)10/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKFQWGBZIMLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001338482 | |

| Record name | 2,6-Biphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70468-22-3 | |

| Record name | 2,6-Biphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Amination Approaches for Biphenylene-2,6-diamine Synthesis

Direct amination involves the introduction of amino groups onto a biphenylene (B1199973) backbone. This method can be a straightforward route to the target diamine, provided that suitable biphenylene precursors are available.

Amination of Biphenylene Derivatives under Specific Conditions

The direct amination of biphenylene derivatives can be accomplished, although specific conditions are often required to achieve the desired substitution pattern and yield. For instance, the amination of 2,7-dinitrobiphenylene with hydroxylamine (B1172632) hydrochloride in methanol (B129727) has been attempted as a method to introduce amino groups. niscpr.res.in However, this particular reaction can lead to a complex mixture of products, including the mono-amino compound and unreacted starting material, highlighting the challenges in controlling the selectivity of direct amination on a substituted biphenylene core. niscpr.res.in

Influence of Reaction Catalysis and Environmental Factors on Yield and Selectivity

Catalysis plays a crucial role in directing the outcome of amination reactions. Ruthenium complexes, for example, have been screened for the direct amination of diols with ammonia. d-nb.info While not directly applied to biphenylene, this research demonstrates the principle that the choice of catalyst is critical for achieving high conversion and selectivity in amination processes. d-nb.info The reaction temperature and pressure are also significant environmental factors that can influence the reaction's efficiency and product distribution. d-nb.info For instance, in the direct amination of diols, increasing the reaction temperature was found to be necessary for catalyst activity, but it could also lead to the formation of byproducts if not carefully controlled. d-nb.info

Reductive Synthesis Routes to this compound

Reductive methods provide an alternative pathway to this compound, typically starting from precursors containing nitrogen in a higher oxidation state, such as nitrile or nitro groups.

Reduction of Nitrile Precursors

The reduction of nitrile groups is a well-established method for the synthesis of amines. While specific examples for the synthesis of this compound via this route are not extensively detailed in the provided search results, the general principle involves the conversion of a dicyanobiphenylene precursor to the corresponding diamine. Reductive decyanation, the removal of a nitrile group, can also be a relevant transformation in complex syntheses, often facilitated by reagents like lithium aluminum hydride or sodium in liquid ammonia. psu.edu The choice of reducing agent and reaction conditions determines whether the nitrile is fully reduced to an aminomethyl group or if the cyano group is cleaved. psu.edu

Reduction of Nitro-Containing Biphenyl (B1667301) Derivatives

A more commonly documented approach involves the reduction of dinitro-biphenyl or dinitrobiphenylene compounds. The catalytic reduction of 2,2'-dinitrobiphenyl (B165474) using hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst has been shown to produce 2,2'-diaminobiphenyl with a high yield of 90%. researchgate.net Similarly, low-pressure catalytic reduction of 2,2'-dinitrobiphenyl leads exclusively to 2,2'-diaminobiphenyl. acs.org Photocatalytic methods have also been explored, where 2,2'-dinitrobiphenyl can be reduced using titanium dioxide (TiO2) under UV irradiation, yielding 2,2'-biphenyldiamine (B72990) as a minor product initially, with its concentration increasing over extended irradiation times. nih.govrsc.org

| Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2'-Dinitrobiphenyl | Hydrazine hydrate, Pd/C | 2,2'-Diaminobiphenyl | 90% | researchgate.net |

| 2,2'-Dinitrobiphenyl | Low-pressure catalytic reduction | 2,2'-Diaminobiphenyl | - | acs.org |

| 2,2'-Dinitrobiphenyl | TiO2, UV light | 2,2'-Biphenyldiamine | 5% (initially) | nih.govrsc.org |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-N bonds and are applicable to the synthesis of complex amines. Palladium-catalyzed amination reactions, in particular, have been used to synthesize a variety of N-containing macrocycles based on a biphenyl core. benthamdirect.com These methods involve the coupling of an amine with a halogenated or triflated aromatic compound in the presence of a palladium catalyst and a suitable ligand. benthamdirect.commdpi.com While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the strategy is highly relevant. For example, the synthesis of macrobicycles containing a central biphenyl moiety has been achieved through two consecutive Pd(0)-catalyzed amination reactions, demonstrating the robustness of this approach for forming multiple C-N bonds within a single molecular framework. benthamdirect.com The choice of catalyst, ligands, and reaction conditions is critical for the success of these coupling reactions. acs.org

Palladium-Catalyzed Cross-Coupling Techniques with Suitable Precursors

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of biphenyl and biphenylene derivatives. researchgate.netrsc.org These reactions typically involve the coupling of aryl halides or pseudohalides with other substrates. For instance, the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be used to synthesize sterically hindered biphenyl derivatives with yields often superior to traditional methods. nih.gov In a relevant study, the Suzuki coupling of chlorinated iodo- or bromobenzenes with benzene (B151609) boronic acids produced polychlorinated biphenyls in high yields, demonstrating the method's utility for creating substituted biaryl systems. nih.gov

The synthesis of biphenyl polyimides has also been achieved via nickel-catalyzed coupling polymerization of bis(chlorophthalimide)s, showcasing how transition-metal catalysis can build complex structures from biphenylene-containing monomers. acs.org Specifically, axially chiral mono(N-heterocyclic carbene) palladium(II) complexes, derived from chiral 6,6'-dimethoxybiphenyl-2,2'-diamine, have proven to be effective catalysts in Suzuki-Miyaura reactions, highlighting the role of sophisticated catalyst systems in these transformations. nih.gov

Table 1: Comparison of Yields for Suzuki vs. Ullmann Coupling in Sterically Hindered PCB Synthesis nih.gov

| Starting Iodide | Boronic Acid | Suzuki Coupling Yield (%) | Ullmann Coupling Yield (%) |

|---|---|---|---|

| 2,3,4,5-tetrachloro-6-methoxy-iodobenzene | 2,3-dichlorobenzene boronic acid | 85 | 20 |

| 2,3,4,5-tetrachloro-6-methoxy-iodobenzene | 2,5-dichlorobenzene boronic acid | 88 | 29 |

| 2,3,4,5-tetrachloro-6-methoxy-iodobenzene | 2,3,4-trichlorobenzene boronic acid | 76 | 38 |

| 2,3,5,6-tetrachloro-iodobenzene | 2,3,4-trichlorobenzene boronic acid | 65 | 24 |

Ullmann-Type Coupling for Biphenylene Scaffolds

The Ullmann reaction is a classic and foundational method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halide molecules. vedantu.comsci-hub.se This reaction was instrumental in the first reported synthesis of the parent biphenylene molecule, typically starting from 2,2'-dihalogenated biphenyls. beilstein-journals.orgarabjchem.org The process involves heating the aryl halide with finely powdered copper, often at high temperatures, to form a new carbon-carbon bond. vedantu.com

While effective, the Ullmann reaction often requires harsh conditions and high copper loading. sci-hub.se Despite these drawbacks, it remains a crucial technique for creating the biphenylene scaffold, particularly when specific precursors are readily available. beilstein-journals.org For example, biphenylenes can be obtained from 2,2'-diiodobiphenyl (B1330377) via an Ullmann reaction. vedantu.com Research has shown that while yields can be modest (20-38%) compared to modern palladium-catalyzed methods for some substrates, the Ullmann coupling is sometimes preferred if the necessary boronic acid precursors for Suzuki coupling are not commercially available. nih.gov The mechanism is not fully understood but is thought to involve either aryl radical intermediates or organocuprate species. vedantu.comsci-hub.se

Buchwald-Hartwig Reactions Involving this compound Intermediates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a key method for synthesizing aromatic amines. wikipedia.org This reaction is highly relevant for the synthesis of this compound, likely proceeding through the diamination of a 2,6-dihalobiphenylene precursor. The versatility of the Buchwald-Hartwig reaction allows for the coupling of a wide array of aryl halides and pseudohalides with various amines. wikipedia.orgacs.org

The development of sophisticated phosphine (B1218219) ligands has been critical to the reaction's success, with different "generations" of catalyst systems allowing for the coupling of previously challenging substrates under milder conditions. wikipedia.org For instance, ligands like XPhos and TrixiePhos have shown excellent performance in the coupling of secondary amines with aryl bromides. acs.org The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) is also crucial and depends heavily on the specific substrates and catalyst system used. acs.orgresearchgate.net One-pot palladium-catalyzed diaminations of substrates like 1,3-dibromobenzene (B47543) have been successfully used to create macrocyclic structures, demonstrating the power of this reaction for forming multiple C-N bonds in a single operation. researchgate.net

Advanced Synthetic Transformations and Derivatization Routes

Beyond the initial synthesis of the core structure, advanced transformations can be employed to create more complex molecules or derivatives from biphenylene diamine precursors.

Oxidative Ring-Closure Reactions of Related Biphenyl Diamines

Oxidative ring-closure reactions provide a pathway to new heterocyclic structures from diamine precursors. A notable example is the ring-closing reaction of 1,1'-biphenyl-2,2'-diamine to form benzo[c]cinnoline. beilstein-journals.orgbeilstein-journals.org This transformation can be achieved using an oxidant like tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of a base such as 2,6-lutidine. beilstein-journals.org The reaction proceeds through the initial N-chlorination of an amino group, which induces an "umpolung" of reactivity, making the nitrogen electrophilic. An intramolecular nucleophilic attack by the second amino group then forms a new nitrogen-nitrogen bond, leading to the cyclized product after a second oxidation and elimination cycle. beilstein-journals.orgbeilstein-journals.org This methodology, while demonstrated on a biphenyl diamine, represents a potential route for the derivatization of this compound into novel, rigid heterocyclic systems.

Table 2: Optimization of Oxidative Ring-Closure of 1,1'-Biphenyl-2,2'-diamine beilstein-journals.org

| Oxidant (Equiv.) | Base (Equiv.) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| t-BuOCl (4.0) | None | t-BuOH | rt | 89 |

| t-BuOCl (2.0) | None | t-BuOH | rt | 54 |

| t-BuOCl (2.2) | 2,6-lutidine (2.2) | t-BuOH | rt | 91 |

| t-BuOCl (2.2) | K₂CO₃ (2.2) | t-BuOH | rt | 60 |

| t-BuOCl (2.2) | DABCO (2.2) | t-BuOH | rt | 32 |

Photoredox Conditions for the Synthesis of Vicinal Diamine Analogs

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. acs.org This approach has been successfully used for the synthesis of vicinal (1,2-)diamine analogs from biphenyl precursors. beilstein-journals.orgnih.govd-nb.info In one study, N-benzylidene-[1,1'-biphenyl]-2-amines were used as starting materials to produce both unsymmetrical and symmetrical 1,2-diamines. nih.gov The reaction pathway is dictated by subtle changes in the reaction conditions. beilstein-journals.org

Using an iridium-based photocatalyst like [Ir(dtbbpy)(ppy)₂]PF₆, the reductive coupling of the starting imine with an aliphatic amine can yield an unsymmetrical vicinal diamine. beilstein-journals.org The mechanism involves a proton-coupled single-electron transfer to generate α-amino radical intermediates that undergo cross-coupling. nih.gov Alternatively, by changing the solvent, the same starting materials can be made to undergo homocoupling to selectively produce symmetrical 1,2-diamines. beilstein-journals.orgnih.gov This method provides a divergent route to bulky vicinal diamines, which are valuable as potential ligands in stereoselective synthesis. d-nb.info

Optimization of Synthetic Conditions for Efficiency and Scalability

The practical application of any synthetic route hinges on its efficiency, reliability, and potential for scale-up. For the synthesis of this compound and its derivatives, optimizing reaction conditions is paramount. This involves the careful selection of catalysts, ligands, bases, solvents, and reaction temperatures to maximize yield and minimize byproducts.

For instance, in palladium-catalyzed couplings, the choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands have dramatically improved the scope and efficiency of Buchwald-Hartwig aminations. wikipedia.orgacs.org Similarly, in the photoredox-catalyzed synthesis of vicinal diamines, screening various photocatalysts revealed that [Ir(dtbbpy)(ppy)₂]PF₆ provided the best yields, and adjusting the stoichiometry of the amine coupling partner was crucial for achieving selectivity between hetero- and homocoupling products. beilstein-journals.org

Scalability is another key consideration. While many syntheses are developed on a milligram scale in academic labs, their industrial viability requires that they can be performed safely and efficiently on a much larger scale. acs.org Research into the synthesis of sterically hindered biphenyls highlighted that Suzuki coupling not only gave higher yields (65–98%) but was also more straightforward than the corresponding Ullmann reaction, suggesting better scalability. nih.gov The development of robust and scalable preparations, sometimes involving transient protecting groups, is essential for producing useful quantities of key building blocks for complex molecules. uni-stuttgart.de

Molecular Modifications and Derivatization Strategies

N-Alkylation and Other N-Functionalization Reactions of Amine Centers

The primary amine groups of biphenylene-2,6-diamine are key sites for derivatization, enabling the introduction of a wide variety of functional groups that can significantly alter the molecule's physical and chemical properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of this compound can be achieved through various synthetic methodologies. While direct N-alkylation of primary amines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, selective mono-N-alkylation can be promoted by using specific reagents and reaction conditions, such as employing ionic liquids as the solvent to reduce overalkylation. Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst, offering a more atom-economical and environmentally friendly route. This method has been shown to be effective for the selective N-alkylation of various anilines.

N-Acylation and Other Functionalizations: Beyond simple alkyl chains, the amine centers can be functionalized with a broad range of other groups. N-acylation, the reaction with acyl chlorides or anhydrides, readily forms amide linkages. This functionalization is crucial for integrating the this compound unit into polyamide structures, thereby influencing the thermal and mechanical properties of the resulting polymers. Furthermore, the amine groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can serve as versatile intermediates for further transformations.

A summary of common N-functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halides, Alcohols | Alkyl |

| N-Acylation | Acyl chlorides, Anhydrides | Acyl (Amide) |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

Aromatic Substitution Reactions on the Biphenylene (B1199973) Framework

The biphenylene core is susceptible to electrophilic aromatic substitution, allowing for the direct modification of the aromatic rings. The positions of substitution are directed by the activating and ortho-, para-directing nature of the amine groups.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the biphenylene framework can significantly impact the electronic properties and reactivity of the molecule. Electrophilic halogenation of aromatic amines is typically a facile reaction. Given the presence of two activating amino groups at the 2 and 6 positions, halogenation is expected to occur at the positions ortho and para to these groups. The precise regioselectivity will be influenced by steric hindrance and the specific halogenating agent employed.

Nitro-Substitution: Nitration of aromatic amines is a common method to introduce nitro groups, which are strong electron-withdrawing groups and can serve as precursors for further functionalization, such as reduction to other amino groups. The nitration of diamine-substituted aromatic compounds can lead to various isomers, and the reaction conditions, particularly the concentration of nitric and sulfuric acid, play a crucial role in determining the final product distribution. For instance, the nitration of N,N'-bis(phenylsulphonyl)-p-phenylenediamine yields a mixture of dinitro derivatives rsc.org. Protecting the amine groups, for example as amides, is often necessary to prevent oxidation and control the regioselectivity of the nitration reaction.

The electronic properties of the this compound scaffold can be finely tuned by introducing substituents with opposing electronic effects.

Electron-Donating Groups: The incorporation of electron-donating groups, such as methoxy (B1213986) (-OCH₃), generally increases the electron density of the aromatic system. This can enhance the reactivity towards electrophiles and influence the photophysical properties of the molecule. The synthesis of methoxy-substituted biphenylene diamine derivatives can be approached by starting with appropriately substituted precursors or through nucleophilic aromatic substitution reactions where a leaving group is displaced by a methoxide (B1231860) anion.

Electron-Withdrawing Groups: Conversely, the introduction of strong electron-withdrawing groups like trifluoromethyl (-CF₃) decreases the electron density of the aromatic rings. The trifluoromethyl group is known for its high electronegativity and its ability to increase the stability and lipophilicity of molecules beilstein-journals.org. The synthesis of trifluoromethyl-substituted biphenyl (B1667301) diamines often involves the use of trifluoromethyl-containing building blocks in coupling reactions or the reduction of dinitro-trifluoromethyl-biphenyl precursors nih.govrsc.org.

The table below summarizes the effects of these substituents.

| Substituent | Electronic Effect | Impact on Biphenylene Framework |

| Methoxy (-OCH₃) | Electron-Donating | Increases electron density, enhances reactivity towards electrophiles |

| Trifluoromethyl (-CF₃) | Electron-Withdrawing | Decreases electron density, increases stability and lipophilicity |

Integration into Complex Polycyclic Conjugated Compound Architectures

The rigid and planar nature of the biphenylene unit makes it an attractive building block for the construction of larger, complex polycyclic conjugated systems. The incorporation of biphenylene into such architectures can influence their electronic and photophysical properties, in part by modulating the degree of electron delocalization through its antiaromatic four-membered ring nih.govresearchgate.net.

Biphenylene-containing polycyclic aromatic compounds are of interest for applications in organic electronics. The diamine functionalities of this compound provide convenient handles for its integration into these larger structures through reactions such as amide bond formation or the synthesis of nitrogen-containing heterocycles. These reactions allow for the systematic extension of the conjugated system, leading to materials with tailored optical and electronic properties.

Stereoselective Synthesis of this compound Derivatives for Chiral Applications

The development of chiral derivatives of this compound is a promising avenue for applications in asymmetric catalysis and materials science. Chiral diamines are widely used as ligands for transition metal catalysts and as organocatalysts.

The synthesis of enantiomerically pure derivatives can be achieved through several strategies. One approach involves the resolution of a racemic mixture of a this compound derivative, for instance, by forming diastereomeric salts with a chiral resolving agent. A more direct method is the use of asymmetric synthesis, where a chiral catalyst or auxiliary is employed to control the stereochemical outcome of a reaction that introduces a chiral center or axis of chirality. For example, asymmetric N-allylation using a chiral palladium catalyst has been used to synthesize chiral vicinal diamine derivatives nih.gov. Such methodologies could potentially be adapted for the stereoselective functionalization of this compound, leading to novel chiral ligands and materials.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of materials. rsc.org In the context of biphenylene-based systems, DFT calculations have been instrumental in optimizing molecular structures and elucidating their electronic characteristics. acs.orgaip.org For instance, the optimized structure of a biphenylene (B1199973) network in a 2x2 supercell reveals sp²-hybridized carbon atoms forming four types of C-C bonds with lengths of 1.41 Å, 1.45 Å, 1.45 Å, and 1.46 Å, and lattice parameters of a = 7.51 Å and b = 9.05 Å. rsc.org Such calculations are foundational for understanding the material's behavior and predicting its properties. researchgate.netresearchgate.net

The electronic band structure of the pristine biphenylene network (BPN) shows it has a zero-band gap, indicating metallic properties. rsc.orgresearchgate.net DFT calculations have identified the presence of a type-II Dirac cone near the Fermi energy, which is a key feature of its electronic properties. researchgate.netresearchgate.netrsc.org Unlike graphene, the band structure of BPN is not symmetrical between the Γ-X and Γ-Y directions, which points to its inherent anisotropy. rsc.org Studies on direct-stacked biphenylene networks show that stacking leads to the splitting and shifting of electronic bands, though the general metallic character resembling the monolayer is preserved. researchgate.netiejrd.com The versatility of the biphenylene structure has also prompted investigations into inorganic analogues, such as BPN-AlN, which DFT predicts to be a semiconductor with an indirect band gap. acs.org

A significant area of research is the ability to engineer the band gap of the biphenylene network, thereby tuning its electronic properties. Covalent functionalization is a primary method to achieve this. chemrxiv.org Theoretical studies show that hydrogenation and halogenation can effectively open and modulate the band gap of the biphenylene network. rsc.org For example, as the concentration of hydrogen or fluorine atoms increases, the band gap can be widened significantly, transforming the material from a metal to a semiconductor. rsc.orgresearchgate.net The band gap can be regulated over a wide range: 0–4.86 eV for hydrogenation, 0.012–4.82 eV for fluorination, 0.090–3.44 eV for chlorination, and 0.017–1.73 eV for bromination. rsc.org

Strain engineering is another effective method for modulating the band gap. researchgate.net Applying a 10% biaxial lattice expansion to a biphenylene monolayer can induce an indirect band gap. mdpi.com This transition is caused by the competition between a specific band-edge state and the Dirac cone for the position of the conduction band minimum (CBM). mdpi.com Furthermore, functionalization can transform the biphenylene network's type-II Dirac semimetal phase into other phases, such as type-I Dirac and nodal line semimetals, by altering symmetry and wave function interference through periodic fluorination. nih.gov Similarly, creating biphenylene-like inorganic structures, such as those based on Indium Nitride (BPN-InN), results in materials with direct band gaps suitable for optoelectronic applications. nih.govacs.org

| Functionalization Method | Concentration (x) | Resulting Band Gap (eV) | Band Gap Type |

|---|---|---|---|

| Hydrogenation (CHx) | 0.08 | 0.21 | Indirect |

| 0.33 | 0.00 | Metallic | |

| 0.67 | 3.69 | Direct | |

| 0.75 | 4.53 | Direct | |

| 0.92 | 4.86 | Indirect | |

| 1.00 | 4.82 | Indirect | |

| Fluorination (CFx) | 0.25 | 0.012 | Indirect |

| 0.50 | 1.81 | Direct | |

| 0.75 | 4.14 | Direct | |

| 0.83 | 3.81 | Direct | |

| 1.00 | 4.82 | Indirect |

Data sourced from first-principles calculations using the HSE hybrid functional. rsc.org

The Electron Localization Function (ELF) is a measure used to understand the tendency of electrons to be localized in a specific region. dailymotion.com It is a valuable tool for describing electron localization and the nature of chemical bonding in solid systems. researchgate.net In ELF analysis, values of 1.0 and 0.5 represent fully localized and partially delocalized electrons, respectively, while a value of zero indicates low charge density. researchgate.net For the biphenylene network, ELF analysis shows a value of approximately 0.5 between carbon atoms, which confirms the presence of very strong covalent bonds. researchgate.net Similarly, another study reports the ELF value between carbon atoms in the biphenylene monolayer to be ~0.948, which is significantly larger than 0.5 and also indicates strong covalent bonding. researchgate.net This high degree of electron localization is a key characteristic of the material's stable bonding structure.

Theoretical Modeling of Charge Transport Mechanisms

Theoretical modeling, combining DFT with methods like the non-equilibrium Green's function (NEGF) formalism, is used to investigate charge transport properties in biphenylene-derived materials. researchgate.netrsc.org These simulations provide crucial insights into how the unique structure of the biphenylene network influences its electrical conductivity and potential for use in nanoelectronic devices. nih.govnih.gov

A defining characteristic of the biphenylene network (BPN) is its anisotropic charge transport. acs.orgnih.govdtu.dk Unlike graphene, which is isotropic, BPN exhibits directionally dependent electrical transport. acs.orgnih.gov This means that electrical current flows differently along its two in-plane directions. acs.org Quantum transport simulations reveal unidirectional charge transport conduction, which is in stark contrast to other 2D hexagonal carbon allotropes. acs.org This anisotropy is an intrinsic property rooted in the material's unique atomic structure. nih.govnih.gov Furthermore, investigations into a spin-polarized multiradical state of BPN suggest a strong spin-filtering effect, where the transport of electrons is dependent on their spin, indicating potential applications in spintronics. nih.govnih.gov

The anisotropic electronic transport in the biphenylene network is intrinsically linked to its structural anisotropy. researchgate.netnih.gov The BPN lattice is composed of six-membered rings connected by single C-C bonds along one direction (x-direction) and by two C-C bonds along the other direction (y-direction). acs.orgnih.gov This structural difference is the direct cause of the anisotropic electronic properties. acs.org Large-scale transport simulations have confirmed that structurally anisotropic 2D carbon materials consistently lead to anisotropic electronic transport. acs.orgnih.gov The emergence of "electronic stripes" on the BPN surface, as revealed by DFT calculations, dictates this anisotropic behavior of the transmission function, further solidifying the correlation between the material's physical structure and its electronic transport characteristics. researchgate.netrsc.org

| Property | Computational Finding | Implication |

|---|---|---|

| Electronic Band Structure | Metallic with a Type-II Dirac cone near the Fermi level. researchgate.netresearchgate.net | High intrinsic conductivity. |

| Band Gap | Pristine BPN has a zero band gap. rsc.org | Metallic behavior. |

| Band Gap Engineering | Tunable from 0 to 4.86 eV via functionalization (e.g., hydrogenation). rsc.org | Can be converted to a semiconductor for electronic applications. |

| Bonding | Strong covalent C-C bonds confirmed by high ELF values. researchgate.netresearchgate.net | High structural stability. |

| Charge Transport | Highly anisotropic (direction-dependent). acs.orgnih.gov | Potential for use in directional electronic devices and spintronics. |

| Structure-Property Correlation | Anisotropic transport is directly linked to the anisotropic atomic lattice. acs.orgnih.gov | Transport properties can be predicted from structural characteristics. |

Quantum Chemical Characterization of Molecular Orbitals and Energy Levels

A quantum chemical investigation of Biphenylene-2,6-diamine would typically involve Density Functional Theory (DFT) calculations to determine its electronic properties. These calculations would elucidate the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity, kinetic stability, and the electronic excitation properties of the molecule. For a molecule like this compound, the amino groups (-NH2) are expected to act as electron-donating groups, significantly influencing the energy and localization of the HOMO. The biphenylene core, with its fused aromatic and antiaromatic ring system, would contribute unique electronic features.

A hypothetical data table for the calculated electronic properties of this compound, which would be generated from such a study, is presented below. Please note, these values are illustrative and not based on published experimental or computational data.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap | 4.15 eV |

| Ionization Potential | 6.10 eV |

| Electron Affinity | 0.85 eV |

This table is for illustrative purposes only. The values are not derived from actual computational studies on this compound.

The molecular orbitals would likely show the HOMO localized primarily on the electron-rich amino groups and the adjacent benzene (B151609) ring, while the LUMO might be distributed across the biphenylene scaffold.

Computational Approaches to Reaction Mechanism Studies and Pathway Prediction

Computational chemistry provides powerful tools for exploring the potential reaction mechanisms and predicting the most likely reaction pathways for a given molecule. For this compound, theoretical studies could investigate various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the amino groups, like polymerization to form polyamides or polyimides.

These studies typically involve:

Transition State Searching: Using quantum chemical methods to locate the transition state structures for proposed reaction steps. The energy of the transition state is used to calculate the activation energy barrier, which determines the reaction rate.

Reaction Coordinate Mapping: Following the Intrinsic Reaction Coordinate (IRC) from the transition state to connect it with the corresponding reactants and products on the potential energy surface.

For example, a computational study on the polymerization of this compound with a diacid chloride would involve calculating the energy profile for the nucleophilic acyl substitution reaction. This would help in understanding the reaction kinetics and optimizing experimental conditions. The study would identify key intermediates and transition states, providing a detailed, step-by-step molecular-level picture of the reaction mechanism.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its reaction mechanisms.

Role As a Monomer and Building Block in Advanced Materials Science

Polymer Chemistry and Engineering Applications

In polymer chemistry, biphenylene-2,6-diamine serves as a crucial building block for synthesizing advanced polymers such as polyimides and poly(amide-imide)s. The incorporation of the biphenylene (B1199973) moiety into the polymer backbone can significantly influence the final properties of the material.

Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance. The synthesis of polyimides from this compound typically involves a two-step polycondensation reaction with a tetracarboxylic dianhydride.

The initial step is the formation of a poly(amic acid) precursor at room temperature in a polar aprotic solvent. This is followed by a cyclodehydration step, usually through thermal treatment at elevated temperatures or chemical imidization, to form the final polyimide. vt.edu The choice of dianhydride and the reaction conditions play a critical role in determining the molecular weight and properties of the resulting polyimide. While direct studies on this compound are limited, research on analogous aromatic diamines provides insight into the synthesis process. For instance, novel aromatic polyimides have been synthesized from 2,6-bis(4-aminophenoxy)naphthalene with various aromatic tetracarboxylic dianhydrides, yielding tough, flexible, and transparent films. researchgate.net

The properties of polyimides are heavily influenced by the structure of both the diamine and the dianhydride monomers. For example, polyimides synthesized from dianhydrides containing aromatic benzene (B151609) rings generally exhibit better thermomechanical properties compared to those with alicyclic structures. nih.govresearchgate.net The introduction of bulky substituents on the diamine can enhance the solubility of the resulting polyimide. researchgate.net

Table 1: Comparison of Properties of Polyimides from Different Monomers

| Dianhydride | Diamine | Thermal Stability (Decomposition Temp.) | Glass Transition Temperature (Tg) | Mechanical Properties | Optical Transparency | Solubility |

|---|---|---|---|---|---|---|

| BPADA (aromatic) | Various aromatic diamines | Higher | Higher | Better | Lower | Lower |

Poly(amide-imide)s (PAIs) combine the excellent thermal stability of polyimides with the good processability of polyamides. The synthesis of PAIs using biphenylene-containing diamines can be achieved through several routes, including the direct polycondensation of a diamine with a trimellitic anhydride (B1165640) derivative or the reaction of a diimide-diacid with a diamine. mdpi.comntu.edu.tw

By carefully selecting the monomers and controlling the polymerization conditions, the ratio of amide to imide linkages in the polymer backbone can be tailored. This compositional control allows for the fine-tuning of the polymer's properties. For instance, a series of soluble aromatic PAIs were prepared from a diamide–diamine monomer containing biphenyl (B1667301) units with CF3 groups. By copolymerizing this monomer with 2,2′-bis(trifluoromethyl)benzidine and pyromellitic dianhydride, PAIs with varying imide/amide bond ratios were synthesized. mdpi.comnih.gov It was observed that while a high imide content led to limited solubility, other compositions were soluble in polar organic solvents and could be cast into flexible films. mdpi.comnih.gov

Research on isomeric poly(amide imide)s synthesized from 2,2′-bis(4-aminophenoxy)biphenyl and 4,4′-bis(4-aminophenoxy)biphenyl has shown that the polymer architecture significantly impacts solubility and thermal properties. The non-para structure of the 2,2'-isomer resulted in better solubility. ntu.edu.twresearchgate.net

A key challenge in the development of high-performance polymers is achieving a balance between excellent thermal stability and good processability. The rigid nature of aromatic polymers often leads to poor solubility and high processing temperatures. Several strategies have been employed to address this issue in biphenylene-derived polymers.

One effective approach is the introduction of flexible linkages or bulky side groups into the polymer backbone. These structural modifications disrupt chain packing and reduce intermolecular interactions, thereby improving solubility and lowering the glass transition temperature (Tg) without significantly compromising thermal stability. tandfonline.comnih.gov For example, the incorporation of methylene (B1212753) spacer groups in polyamides derived from 4,4ʹ-bis(4-carboxy methylene) biphenyl has been shown to enhance solubility while maintaining high thermal stability. tandfonline.comnih.gov Similarly, the introduction of trifluoromethyl (-CF3) groups into biphenylene units has been found to be effective in improving the solubility and optical properties of PAIs. mdpi.comnih.gov

Another strategy involves the synthesis of polymers with non-coplanar or "crank" structures. The use of monomers like 2,2'-disubstituted biphenyls can lead to polymers with improved solubility due to the twisted conformation of the biphenyl unit. ntu.edu.twresearchgate.netntu.edu.tw Thermally rearranged (TR) polymers derived from ortho-hydroxyl diamines containing a rigid biphenyl core have also demonstrated outstanding performance in applications like gas separation, attributed to their contorted backbone structures. researchgate.net

Table 2: Thermal Properties of Biphenyl-Containing Poly(amide-imide)s

| Polymer Series | Biphenyl Structure in Diamine | Glass Transition Temperature (Tg) Range (°C) | 10% Weight-Loss Temperature Range (Nitrogen, °C) |

|---|---|---|---|

| Series III | 2,2′-biphenyl (crank structure) | 227–268 | 527–574 |

| Series IV | 4,4′-biphenyl (rigid structure) | 254–299 | 527–574 |

Source: Based on data for isomeric poly(amide imide)s. ntu.edu.twresearchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid and geometrically defined structure of this compound also makes it an attractive building block for the construction of crystalline porous materials like COFs and MOFs. These materials have garnered significant interest for their potential applications in gas storage, separation, and catalysis.

In COF and MOF synthesis, organic molecules, referred to as linkers or struts, are connected by inorganic nodes (in MOFs) or through covalent bonds (in COFs) to form extended, porous networks. The geometry and functionality of the linker molecule are critical in determining the topology and properties of the resulting framework.

While direct synthesis of COFs and MOFs using this compound is not extensively documented in the provided search results, the use of analogous diamine linkers such as 1,1′-biphenyl-4,4′-diamine has been reported for the construction of COFs with dual-pore structures. nih.gov The synthesis of imine-linked COFs often involves the Schiff-base condensation reaction between an amine and an aldehyde. diva-portal.org The rigid nature of the biphenylene unit in this compound could potentially lead to the formation of highly ordered and stable framework structures.

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-synthesized MOFs and COFs without altering their underlying framework structure. bohrium.comrsc.orgrsc.orgacs.org Diamine-functionalization is a common PSM strategy used to enhance the properties of these materials, particularly for applications like CO2 capture. nih.govresearchgate.net

The amine groups on the framework can be modified through various chemical reactions, such as amide couplings and isocyanate condensations. rsc.org For instance, MOFs with 2-amino-1,4-benzenedicarboxylate linkers have been successfully functionalized post-synthetically. rsc.org While specific examples of using this compound for PSM are not detailed in the search results, its diamine functionality makes it a potential candidate for grafting onto existing frameworks to introduce specific properties. The choice of diamine for functionalization can significantly impact the framework's stability and performance under various conditions. korea.ac.krnih.gov For example, the presence of bulky substituents on the diamines can improve the framework's stability when exposed to gases like O2 and SO2. korea.ac.krnih.gov

Organic Electronics and Optoelectronic Materials Research

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create devices such as organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. Aromatic diamines are fundamental building blocks in this field, often serving as precursors to hole-transporting materials and polyimides with desirable thermal and electronic properties.

Organic semiconductors are essential components of various electronic devices, where they facilitate the movement of charge carriers (holes and electrons). The performance of these materials is dictated by factors such as thermal stability, appropriate energy levels for charge injection and transport, and high charge-carrier mobility. royalsocietypublishing.orgnih.gov Biphenyl-based molecules are widely investigated for these applications due to their rigid structure, which can promote intermolecular interactions favorable for charge transport. royalsocietypublishing.org

Table 1: Key Properties of Biphenyl-Based Hole-Transporting Materials (Illustrative Examples)

| Material ID | Tg (°C) | Tm (°C) | Ip (eV) | μh at 6.4 × 105 V cm–1 (cm2 V–1 s–1) |

| BE1 | 103 | 163 | 5.56 | 1.1 × 10-3 |

| BE2 | 140 | 171 | 5.59 | 1.0 × 10-2 |

| BE3 | 134 | 196 | 5.48 | 2.0 × 10-2 |

| OBDA | 140 | 200 | 5.61 | 1.1 × 10-3 |

Source: Adapted from research on biphenyl enamines. royalsocietypublishing.org Tg = Glass transition temperature, Tm = Melting temperature, Ip = Ionization potential, μh = Hole mobility.

In OLEDs, specific layers are required for injecting and transporting charges to the emissive layer where light is generated. Aromatic diamines are foundational to many hole-injection and hole-transporting materials (HTMs) used in these devices. Similarly, in organic photovoltaic (OPV) cells, efficient charge extraction from the light-absorbing layer to the electrodes is critical, a role often fulfilled by materials derived from aromatic diamines.

Research has demonstrated that certain biphenyl-based enamines are promising candidates for applications in OLEDs and solar cells due to their suitable energy levels and charge-transport characteristics. royalsocietypublishing.orgresearchgate.net The diamine structure is also a key component in the synthesis of high-performance polyimides. These polymers are noted for their excellent thermal stability and are used as flexible substrates and insulating layers in electronic devices. researchgate.netresearchgate.net By reacting a diamine like this compound with a dianhydride, a polyimide with a rigid biphenylene unit could be formed, potentially offering a high glass transition temperature and dimensional stability, which are advantageous for electronic applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the Biphenylene-2,6-diamine molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The symmetry of the molecule simplifies the spectrum. Protons on the aromatic rings will appear in the typical downfield region for aromatic compounds (approximately 6.5-8.0 ppm) libretexts.org. Their chemical shifts are influenced by the electron-donating effect of the amine groups. The protons of the two primary amine groups are expected to appear as a single, potentially broad, signal in the range of 3-5 ppm for aromatic amines orgchemboulder.compdx.edu. The exact position can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic rings typically resonate in the 110-150 ppm range pressbooks.pubopenstax.org. The carbons directly bonded to the electron-donating amine groups are expected to be shielded and appear at the higher end of this range, while the other aromatic carbons will have distinct chemical shifts based on their position. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms will be observed. For instance, carbons in equivalent positions on the two benzene (B151609) rings will be chemically equivalent and produce a single signal uobasrah.edu.iq.

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Signal Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic (C-H) | ~ 6.5 - 7.5 | Complex splitting pattern (multiplets) due to coupling between adjacent protons. |

| Amine (N-H) | ~ 3.0 - 5.0 | Typically a broad singlet; chemical shift is solvent and concentration-dependent. orgchemboulder.compdx.edu | |

| ¹³C NMR | Aromatic (C-NH₂) | ~ 140 - 150 | Quaternary carbon, shifted downfield due to attachment to nitrogen. |

| Aromatic (C-H) | ~ 110 - 130 | Chemical shifts vary based on proximity to the amine groups and position on the ring. openstax.org | |

| Aromatic (Quaternary) | ~ 130 - 145 | Bridgehead carbons of the biphenylene (B1199973) core. |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorptions of the primary amine and the aromatic ring system.

The primary amine (-NH₂) group gives rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretches orgchemboulder.comwpmucdn.com. An N-H bending vibration (scissoring) is also typically observed around 1580-1650 cm⁻¹ orgchemboulder.com. The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region pressbooks.pubopenstax.orglibretexts.org.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | Primary Aromatic Amine | 3300 - 3500 (two bands) orgchemboulder.comwpmucdn.com | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 libretexts.orgvscht.cz | Medium to Weak |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 orgchemboulder.com | Medium to Strong |

| C=C Stretch (In-ring) | Aromatic Ring | 1450 - 1600 pressbooks.pubopenstax.org | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 orgchemboulder.com | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₂H₁₀N₂), the molecular weight is approximately 182.22 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its monoisotopic mass (182.08) chemexper.com. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound jove.comwhitman.edu. The fragmentation of aromatic amines often involves the loss of neutral molecules like HCN or NH₃, which would lead to characteristic fragment ions in the spectrum whitman.eduhnxb.org.cnwhitman.edu.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| Monoisotopic Mass | 182.0844 u chemexper.com |

| Expected M⁺ Peak (m/z) | 182 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid nih.govwikipedia.org. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to calculate a map of electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions nih.govyoutube.com.

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its structure. It would reveal the planarity of the biphenylene core, the geometry of the four-membered central ring, and the orientation of the two amine substituents relative to the aromatic system. This technique would also provide insight into the crystal packing and hydrogen bonding networks formed by the amine groups in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound davidson.edu. This experimental data is then compared against the theoretical composition calculated from the proposed molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula. For this compound, the analysis would focus on carbon, hydrogen, and nitrogen.

Table 4: Elemental Composition of this compound (C₁₂H₁₀N₂)

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 79.09% chemexper.com |

| Hydrogen | H | 5.53% chemexper.com |

| Nitrogen | N | 15.37% chemexper.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways for Biphenylene-2,6-diamine

The practical utility of any novel compound is fundamentally linked to its accessibility through efficient and environmentally benign synthetic methods. While direct, scalable synthesis of this compound is an ongoing challenge, research into related structures provides a roadmap for future exploration.

On-Surface Synthesis: A prominent bottom-up approach involves the on-surface synthesis of biphenylene (B1199973) networks. This technique allows for the creation of atomically precise nanostructures on metallic substrates. Researchers have successfully demonstrated the formation of planar acenes and functionalized graphene nanoribbons through regioselective aryl-aryl coupling and deprotection reactions on surfaces. Future work could adapt these methods by designing precursor molecules that incorporate protected amine functionalities, which are then deprotected in situ to yield the desired diamine structure.

Pressure-Induced Polymerization: An alternative, scalable approach is the use of extreme conditions to induce polymerization. Researchers have successfully synthesized crystalline biphenylene nanoribbons in milligram quantities by compressing biphenylene at room temperature. researchgate.net This pressure-induced topochemical polymerization offers a potential route to bulk biphenylene-based materials. researchgate.net Future investigations could explore the co-polymerization of biphenylene with nitrogen-containing precursors or the post-synthesis functionalization of these nanoribbons to introduce diamine groups.

Green Chemistry Approaches: Drawing inspiration from the synthesis of related biphenyl (B1667301) compounds, green chemistry principles offer a promising avenue. For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been successfully performed using water-soluble, fullerene-supported Palladium (PdCl2) nanocatalysts in aqueous media at room temperature. wikipedia.org Applying such catalytic systems to precursors of this compound could significantly reduce reliance on harsh solvents and catalysts, aligning with sustainable chemistry goals. wikipedia.orgstanford.edu Other established methods for biphenylene synthesis include the copper-mediated Ullmann reaction and the cobalt-catalyzed cycloaddition of o-dialkynylbenzene with an alkyne, which could be re-evaluated for sustainability. tu-dresden.de

Advanced Computational Modeling for Predictive Design of Biphenylene-Derived Materials

Computational modeling has become an indispensable tool for accelerating materials discovery, allowing researchers to predict material properties before undertaking complex and resource-intensive synthesis. For biphenylene-derived materials, advanced computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are crucial for understanding their unique characteristics. acs.orgresearchgate.net

Predicting Electronic and Mechanical Properties: DFT calculations have been extensively used to investigate the electronic structure of biphenylene networks. rsc.org These studies reveal that the unique arrangement of four-, six-, and eight-membered rings results in remarkable electronic properties, including metallic character in its monolayer form. researchgate.net MD simulations, often using reactive force fields (ReaxFF), have been employed to explore the mechanical properties and fracture patterns of biphenylene sheets and nanotubes. semnan.ac.irarxiv.orgkpi.ua These simulations show that the biphenylene network possesses a high Young's modulus and melting point, comparable to graphene, but exhibits distinct fracture processes and orthotropic behavior. acs.orgsemnan.ac.irarxiv.org

Designing for Specific Applications: By incorporating the 2,6-diamine functional groups into these models, scientists can predict how these modifications will influence the material's properties. For example, DFT can be used to model how the amine groups affect the band gap, charge carrier mobility, and surface reactivity. This predictive power is vital for designing materials tailored for specific applications, such as semiconductors or catalysts. Machine learning models are also emerging as a powerful tool, capable of instantly predicting a range of polymer properties based on their chemical structure, which could be applied to polymers derived from this compound. mdpi.com

Below is a data table summarizing key properties of biphenylene-based materials as predicted by computational modeling studies.

| Property | Material | Method | Predicted Value/Finding |

| Young's Modulus | Biphenylene Network (BPN) | ReaxFF MD | ~1019.4 GPa semnan.ac.irkpi.ua |

| Melting Point | Biphenylene Network (BPN) | ReaxFF MD | ~4024 K semnan.ac.irkpi.ua |

| Mechanical Behavior | Biphenylene Network (BPN) | MD Simulation | Orthotropic; Young's modulus is 14-29% higher in the zig-zag direction than the armchair direction. arxiv.org |

| Electronic Structure | Biphenylene Monolayer | DFT | Metallic with no band gap. researchgate.net |

| Thermal Stability | Biphenylene Network (BPN) | High-Temp MD | Thermodynamically stable. researchgate.net |

| Fracture Pattern | Biphenylene Network (BPN) | ReaxFF MD | Exhibits distinct inelastic stages and morphological transformations before fracture, unlike the brittle fracture of graphene. semnan.ac.irkpi.ua |

Integration into Next-Generation Functional Materials beyond Current Applications

The true potential of this compound lies in its role as a building block for advanced functional materials. The combination of the biphenylene core's electronic properties and the versatile reactivity of the diamine groups opens doors to applications beyond the current scope of aromatic compounds.

High-Performance Polymers: Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides and poly(isatin biphenylene). wikipedia.orgmdpi.com These polymers are known for their exceptional thermal stability, mechanical strength, and dimensional stability. mdpi.com Integrating the biphenylene unit into such polymer backbones could introduce novel electronic functionalities. For instance, poly(isatin biphenylene) membranes functionalized with organometallic cations have shown promise as anion exchange membranes in fuel cells, demonstrating excellent durability and high power density. wikipedia.org

Organic Electronics and Energy Storage: Biphenyl diamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). cam.ac.uk The rigid and planar structure of the biphenylene core could enhance charge transport properties and thermal stability in such applications. acs.org Furthermore, computational studies have identified the biphenylene network as a promising anode material for both lithium-ion and sodium-ion batteries, with a predicted specific capacity higher than that of graphite. researchgate.netkpi.ua Two-dimensional biphenylene oxide has also been highlighted for its colossal storage capacity. acs.org Polymers or frameworks synthesized from this compound could be designed to harness this potential, creating structured, high-capacity electrode materials for next-generation energy storage.

Development of this compound-Derived Architectures for Specialized Sensing and Actuation Systems

The unique structural and electronic features of biphenylene-based materials make them highly suitable for the development of advanced sensors and actuators.

Chemical and Gas Sensing: The metallic nature of the biphenylene network and its high surface-to-volume ratio are ideal for sensing applications. The electrical conductivity of the material is sensitive to the adsorption of gas molecules. DFT studies have shown that modifying the biphenylene monolayer with scandium (Sc) creates a highly sensitive and selective platform for detecting hydrogen (H2). arxiv.org The adsorption of H2 molecules significantly alters the electronic structure of the Sc-decorated biphenylene, providing a clear sensing signal. arxiv.org This principle can be extended to detect other gases and chemical species by functionalizing the biphenylene surface with different metals or organic groups, for which the diamine groups of this compound could serve as anchoring points.

Electroactive Polymer (EAP) Actuators: Electroactive polymers (EAPs) are materials that change shape in response to an electrical field, making them ideal for applications like artificial muscles, soft robotics, and microfluidics. stanford.eduacs.orgmdpi.comsemanticscholar.org Conducting polymers, a class of EAPs, often incorporate aromatic and heterocyclic units. Polymers derived from this compound could be designed to be electroactive. The extended π-conjugation of the biphenylene core could facilitate charge transport, while the diamine linkages would provide the polymer backbone. The actuation mechanism in many EAPs relies on ion movement into and out of the polymer structure, causing it to swell or contract. semanticscholar.org By synthesizing copolymers or composites using this compound, it may be possible to create novel EAP systems with tailored mechanical and electrical properties, leading to actuators with high strain, significant force generation, and enhanced stability. mdpi.com

Q & A

Q. What are the standard synthetic routes for Biphenylene-2,6-diamine, and how can structural purity be validated?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituents like aryl or alkyl groups can be introduced using reagents such as benzylamine or substituted anilines. Structural validation requires nuclear magnetic resonance (NMR) (1H and 13C) to confirm bond connectivity and substituent placement, supplemented by mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis. Variations in substituents (e.g., methoxy, trifluoromethyl) significantly impact solubility and reactivity .

Q. How can researchers design experiments to evaluate the physicochemical properties of this compound derivatives?

Key properties include solubility, thermal stability, and electronic characteristics. Solubility can be tested in polar/nonpolar solvents using UV-Vis spectroscopy. Thermal stability is assessed via thermogravimetric analysis (TGA), while electronic properties (e.g., HOMO-LUMO gaps) are studied using cyclic voltammetry or density functional theory (DFT) calculations. For biphenyl derivatives, substituents like electron-withdrawing groups (e.g., -CF₃) enhance thermal stability but reduce solubility in aqueous media .

Q. What are the primary applications of this compound in foundational research?

this compound serves as a scaffold for pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., OLEDs). Its biphenyl core enables π-π stacking interactions, critical for molecular recognition in drug design. In materials, derivatives with carbazole or triazine moieties improve electroluminescence efficiency in organic semiconductors .

Advanced Research Questions

Q. How can structural modifications of this compound resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity often arise from substituent effects. For example, para-substituted aryl groups may enhance Toll-like receptor (TLR) agonism, while ortho-substituents sterically hinder binding. Researchers should systematically compare derivatives using structure-activity relationship (SAR) studies, prioritizing high-throughput screening and molecular docking to identify critical substituent interactions. Contradictions in TLR activation data (e.g., compound 19e vs. 19i in ) highlight the need for controlled substituent variation .

Q. What methodologies optimize the electroluminescent efficiency of this compound-based OLED emitters?

Achieving high external quantum efficiency (EQE) requires balancing photoluminescence quantum yield (PLQY) and carrier mobility. Incorporating diphenylaminocarbazole donors (e.g., DACT-II) reduces the singlet-triplet energy gap (ΔEST), enabling 100% PLQY. Researchers should use time-resolved photoluminescence (TRPL) to measure ΔEST and grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze molecular orientation in thin films. demonstrates that emitter dipole alignment is critical for maximizing EQE .

Q. How should researchers address discrepancies in thermal degradation data for this compound derivatives?

Divergent TGA results may stem from impurities or inconsistent heating rates. Standardize protocols using inert atmospheres (N₂/Ar) and controlled heating rates (e.g., 10°C/min). For halogenated derivatives (e.g., 19j in ), degradation pathways should be analyzed via gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Cross-validate findings with accelerated aging studies under operational conditions .

Q. What strategies improve the reproducibility of this compound synthesis across labs?

Reproducibility issues often arise from variable reagent purity or reaction conditions. Implement quality control measures:

- Use anhydrous solvents and degas reaction mixtures to prevent hydrolysis/oxidation.

- Document detailed synthetic protocols (e.g., stoichiometry, temperature gradients).

- Share raw NMR/MS data via open-access platforms for cross-lab validation. emphasizes the role of substituent-specific reaction kinetics in yield variability .

Methodological Considerations

- Data Collection & Analysis : Follow the High Production Volume (HPV) Chemical Challenge Program guidelines () for systematic literature reviews and risk assessments. Prioritize peer-reviewed studies over patents for bioactivity data.

- Critical Evaluation : Use citation managers (e.g., SciFinder, Web of Science) to track primary sources and avoid reliance on non-peer-reviewed platforms ().

- Experimental Design : For SAR studies, employ factorial design to isolate substituent effects from solvent/catalyst variables ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.